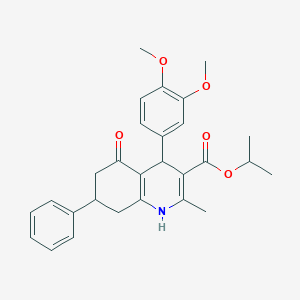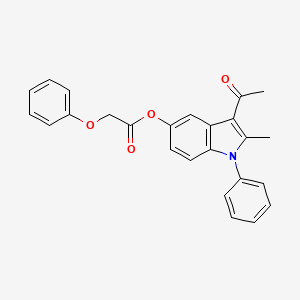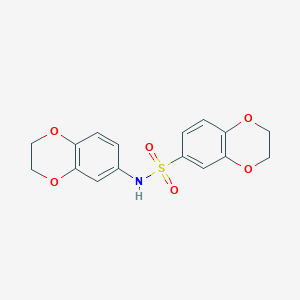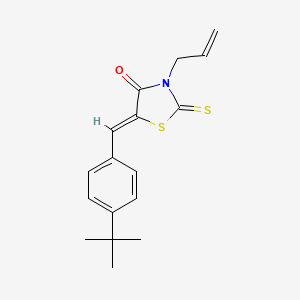![molecular formula C29H24FN3O3S B11680362 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11680362.png)
5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reagents and conditions for this compound would include the use of 4-fluorobenzaldehyde, 2-methoxybenzylamine, and appropriate sulfur-containing reagents to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a pyridine derivative, while reduction would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: It may have potential as a drug candidate for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, compounds with a dihydropyridine core can act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This can lead to various physiological effects, such as vasodilation and reduced blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-{[3-cyano-6-(4-chlorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C29H24FN3O3S |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C29H24FN3O3S/c1-18-26(28(35)33-23-10-6-7-11-25(23)36-2)27(20-8-4-3-5-9-20)22(16-31)29(32-18)37-17-24(34)19-12-14-21(30)15-13-19/h3-15,27,32H,17H2,1-2H3,(H,33,35) |
Clé InChI |
ULUHIJCVIGEBMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)F)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11680289.png)
![N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11680292.png)
![1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B11680294.png)

![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11680297.png)
![ethyl [(2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}ethyl)sulfanyl]acetate](/img/structure/B11680316.png)


![8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11680347.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11680354.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11680360.png)
![17-(2-Chloro-5-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11680361.png)
![2-{(E)-[(6-methylhept-5-en-2-yl)imino]methyl}phenol](/img/structure/B11680364.png)
